3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br2N2O3S/c19-10-1-3-15-13(5-10)14-6-11(20)2-4-16(14)21(15)7-12(23)8-22-17(24)9-26-18(22)25/h1-6,12,23H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQMUYUBVZGXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione typically involves multiple steps. One common approach begins with the bromination of carbazole to introduce bromine atoms at the 3 and 6 positions. This is followed by the reaction of the brominated carbazole with an epoxide to form the hydroxy-propyl intermediate. Finally, the thiazolidine-2,4-dione ring is introduced through a cyclization reaction involving a suitable thioamide precursor .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the non-brominated carbazole derivative.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential neuroprotective properties and ability to promote neurogenesis.
Medicine: Explored for its potential use in treating neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of advanced materials with unique optoelectronic properties.
Mechanism of Action
The mechanism of action of 3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione involves its interaction with molecular targets such as nicotinamide phosphoribosyltransferase (NAMPT). This enzyme is crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which plays a pivotal role in cellular energy metabolism and DNA repair . Additionally, the compound may exhibit antioxidant properties, acting as a radical scavenger and modulating endothelial nitric oxide production .
Comparison with Similar Compounds
Structural Analog: (5E)-3-[3-(3,6-Dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Structural Differences :
- Halogen Substitution : The target compound has bromine at the 3,6-positions of the carbazole, whereas this analog uses chlorine. Bromine’s larger atomic size and higher lipophilicity may enhance cellular uptake but could also affect metabolic stability .
- Additional Substituent : The analog includes a 4-methoxybenzylidene group conjugated to the TZD ring, enabling π-π interactions with biological targets, absent in the target compound.
- Implications :
Cobalt(III) and Palladium(II) Complexes with Anticancer Activity
- Structural Contrast :
- Cobalt(III) complexes (e.g., [Co(B)₂(L)]ClO₄) incorporate metal ions coordinated to ligands like phenanthroline and esculetin, while the target compound is purely organic .
- Palladium(II) complexes with chroman-2,4-dione ligands share a TZD-like scaffold but include metal centers critical for redox activity .
- Functional Differences :
Thiazolidinedione Derivatives as Kinase Inhibitors
- Example : YPC-21440 (Pan-Pim kinase inhibitor) .
- Structural Features : YPC-21440 includes an imidazo-pyridazine ring and methylpiperazine substituent, contrasting with the target compound’s carbazole group.
- Activity : Piperazine and fluorophenyl groups in YPC-21440 enhance kinase selectivity. The target compound’s brominated carbazole may target different kinases or DNA repair pathways due to bulkier aromatic interactions .
Comparative Data Table
Notes and Limitations
Data Gaps : Specific synthesis, IC₅₀ values, and mechanistic data for the target compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs.
Halogen Effects : Bromine vs. chlorine substituents warrant further study to quantify impacts on bioavailability, toxicity, and target engagement.
Therapeutic Potential: The carbazole-TZD hybrid structure suggests possible dual mechanisms (e.g., kinase inhibition and DNA intercalation), but empirical validation is needed.
Biological Activity
3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidine-2,4-dione compounds are known for various pharmacological properties, including anti-inflammatory, antidiabetic, and anticancer effects. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Characteristics:
- Molecular Weight : 404.20 g/mol
- Functional Groups : Thiazolidine ring, hydroxyl group, dibromocarbazole moiety.
Anticancer Activity
Recent studies indicate that thiazolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit human topoisomerases I and II, which are crucial for DNA replication and transcription.
| Compound | Activity | IC50 (µM) | Cell Line |
|---|---|---|---|
| 7e | Topo I & II Inhibitor | 0.97 ± 0.1 | MCF-7 |
| 7c | Topo II Inhibitor | 1.09 ± 0.1 | MCF-10A |
The compound 7e was particularly effective in inducing apoptosis in MCF-7 cells, a breast cancer cell line, highlighting its potential as an anticancer agent .
Anti-inflammatory Properties
Thiazolidine derivatives have also been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
The biological activity of thiazolidine derivatives is primarily attributed to their ability to interact with various molecular targets:
- Inhibition of Topoisomerases : Disruption of DNA replication processes in cancer cells.
- Anti-inflammatory Pathways : Modulation of cytokine release and enzyme activity.
Study 1: Anticancer Efficacy
A study conducted on a series of thiazolidine derivatives demonstrated that modifications in the thiazolidine ring significantly enhanced anticancer activity. The introduction of brominated carbazole groups improved the binding affinity to topoisomerases .
Study 2: In Vivo Models
In vivo studies using mouse models have shown promising results for thiazolidine derivatives in reducing tumor size and improving survival rates when combined with standard chemotherapy regimens .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling the carbazole core (3,6-dibromo-carbazole) with a thiazolidine-2,4-dione derivative via nucleophilic substitution or Mitsunobu reactions. Optimization requires monitoring reaction parameters (e.g., solvent polarity, temperature, and catalyst choice). For example, using anhydrous DMF as a solvent at 80–100°C with a palladium catalyst may improve yield. Characterization via thin-layer chromatography (TLC) and HPLC can track intermediate purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer : Use a combination of 1H-NMR , 13C-NMR , and FT-IR to confirm structural integrity. Key features include:
- NMR : Resonances for the carbazole aromatic protons (δ 7.5–8.5 ppm) and the hydroxyl proton (δ ~5.0 ppm, broad singlet).
- FT-IR : Stretching vibrations for C=O (thiazolidine-dione, ~1750 cm⁻¹) and O–H (~3300 cm⁻¹). Elemental analysis (C, H, N) should align with theoretical values within ±0.3% deviation .
Q. How do the bromine substituents on the carbazole core influence the compound’s reactivity or solubility?
- Methodological Answer : Bromine atoms increase molecular weight and polarizability, reducing solubility in nonpolar solvents. To enhance solubility for biological assays, consider derivatization (e.g., PEGylation) or using polar aprotic solvents like DMSO. Reactivity studies should compare halogenated analogs (e.g., chloro vs. bromo) to isolate electronic effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental data (e.g., elemental analysis or spectral peaks)?
- Methodological Answer : Discrepancies in elemental analysis (e.g., C/H/N ratios) often arise from incomplete purification or hygroscopic intermediates. Recrystallization in anhydrous ethanol or acetonitrile can improve purity. For spectral mismatches, use high-resolution mass spectrometry (HRMS) or 2D NMR (COSY, HSQC) to confirm connectivity .
Q. What experimental designs are suitable for studying this compound’s interaction with biological targets (e.g., enzyme inhibition)?
- Methodological Answer : Employ in vitro assays (e.g., fluorescence polarization or surface plasmon resonance) to measure binding affinity. For mechanistic studies, use kinetic assays (e.g., Michaelis-Menten plots) with varying substrate concentrations. Pair with molecular docking simulations to predict binding modes, leveraging software like AutoDock Vina .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer : Use QSAR models to correlate structural features (e.g., logP, topological polar surface area) with bioavailability. Software like Schrödinger’s QikProp can predict ADMET properties. Validate predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .
Q. What strategies address contradictions in bioactivity data across different studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Standardize assay conditions (e.g., cell line selection, incubation time, and solvent controls). Perform dose-response curves in triplicate and validate using orthogonal assays (e.g., Western blotting alongside enzymatic assays). Meta-analysis of published data can identify confounding variables (e.g., impurity profiles) .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions to avoid side reactions with the hydroxyl group.
- Data Validation : Cross-reference spectral data with structurally similar compounds (e.g., dichloro-carbazole analogs) to confirm assignments .
- Theoretical Frameworks : Align mechanistic hypotheses with established carbazole pharmacology (e.g., kinase inhibition pathways) to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
